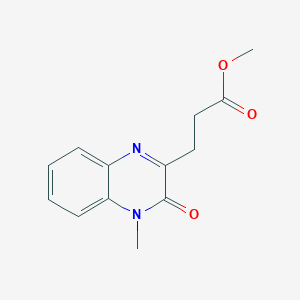
Methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a chemical compound belonging to the quinoxaline family Quinoxalines are bicyclic compounds consisting of a benzene ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Propanoate Chain: The propanoate chain can be introduced via alkylation reactions.
Methylation: The final step involves the methylation of the ester group using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, basic conditions.
Major Products
Oxidation: Quinoxaline-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted quinoxaline derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s quinoxaline core is a pharmacophore in many biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.
Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3,4-dihydroquinoxalin-2-one: Similar core structure but lacks the propanoate chain.
Quinoxaline-2,3-dione: Oxidized form of the quinoxaline core.
Methyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate: Similar structure but with an acetate chain instead of a propanoate chain.
Uniqueness
Methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoate chain and the methyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
73148-17-1 |
|---|---|
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
methyl 3-(4-methyl-3-oxoquinoxalin-2-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3/c1-15-11-6-4-3-5-9(11)14-10(13(15)17)7-8-12(16)18-2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
IJEXIQLNZNWZRO-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















